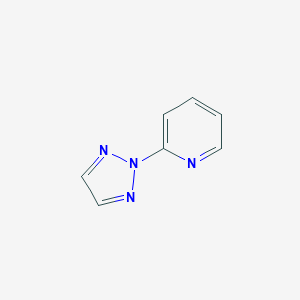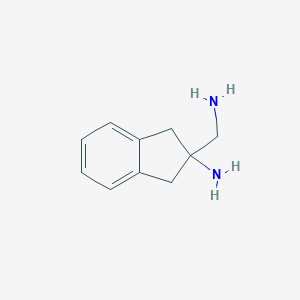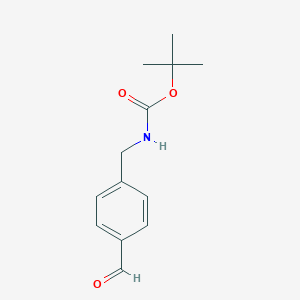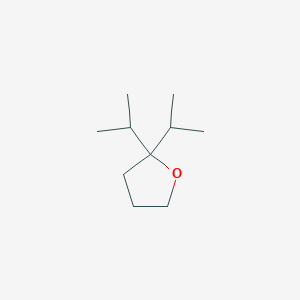
2-(2H-1,2,3-Triazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,2,3-Triazol-2-yl)pyridine is a heterocyclic compound that has gained significant attention in scientific research. It is a pyridine derivative that has a triazole ring attached to it. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
作用机制
The mechanism of action of 2-(2H-1,2,3-Triazol-2-yl)pyridine is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cell growth and division. It has also been found to induce apoptosis in cancer cells.
生化和生理效应
2-(2H-1,2,3-Triazol-2-yl)pyridine has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. In addition, this compound has been found to induce oxidative stress in cancer cells, leading to cell death.
实验室实验的优点和局限性
One of the advantages of using 2-(2H-1,2,3-Triazol-2-yl)pyridine in lab experiments is its potent antitumor activity. This compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to exhibit cytotoxicity towards normal cells, making it important to use caution when handling this compound.
未来方向
There are several future directions for the research on 2-(2H-1,2,3-Triazol-2-yl)pyridine. One direction is to further investigate the mechanism of action of this compound. This will help in the development of more potent and selective drugs. Another direction is to explore the use of this compound as a ligand in the development of metal-based drugs. This will allow for the development of drugs with improved efficacy and selectivity. In addition, further research is needed to investigate the toxicity of this compound and to develop methods to mitigate its toxicity.
Conclusion:
In conclusion, 2-(2H-1,2,3-Triazol-2-yl)pyridine is a heterocyclic compound that has shown promising results in various scientific research applications. It has been synthesized using various methods and has been found to exhibit potent antitumor activity against various cancer cell lines. This compound has also been found to exhibit antibacterial and antifungal activity and has been used as a ligand in the development of metal-based drugs. However, caution should be exercised when handling this compound due to its cytotoxicity towards normal cells. Further research is needed to fully understand the mechanism of action of this compound and to develop methods to mitigate its toxicity.
合成方法
2-(2H-1,2,3-Triazol-2-yl)pyridine can be synthesized using various methods. One of the most common methods is the Huisgen cycloaddition reaction. In this method, 2-azido pyridine is reacted with an alkyne to form the triazole ring. This reaction is catalyzed by copper (I) ions and is known as the CuAAC reaction. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of click chemistry.
科学研究应用
2-(2H-1,2,3-Triazol-2-yl)pyridine has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to exhibit antibacterial and antifungal activity. In addition, this compound has been used as a ligand in the development of metal-based drugs.
属性
IUPAC Name |
2-(triazol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-9-5-6-10-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNCCWXNNWGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,2,3-Triazol-2-yl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)

![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)

